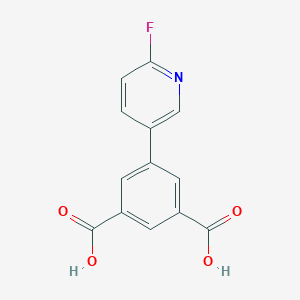
5-(6-Fluoropyridin-3-yl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Fluoropyridin-3-yl)isophthalic acid: is an organic compound with the molecular formula C13H8FNO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a 6-fluoropyridin-3-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Fluoropyridin-3-yl)isophthalic acid typically involves a Suzuki coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 6-fluoropyridin-3-ylboronic acid with isophthalic acid derivatives . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a temperature range of 80-100°C.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the carboxylic acid groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(6-Fluoropyridin-3-yl)isophthalic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study the interactions of fluorinated aromatic compounds with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(6-Fluoropyridin-3-yl)isophthalic acid is largely dependent on its chemical structure. The fluorine atom on the pyridine ring can influence the compound’s reactivity and interactions with other molecules. The carboxylic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments. The molecular targets and pathways involved would vary based on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 5-(5-Fluoropyridin-3-yl)isophthalic acid
- 5-(Pyrimidin-5-yl)isophthalic acid
- 5-(3-Pyridyl)isophthalic acid
Comparison:
- 5-(6-Fluoropyridin-3-yl)isophthalic acid is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity.
- 5-(5-Fluoropyridin-3-yl)isophthalic acid has the fluorine atom in a different position, leading to variations in reactivity and interactions.
- 5-(Pyrimidin-5-yl)isophthalic acid and 5-(3-Pyridyl)isophthalic acid lack the fluorine atom, which can result in different chemical behaviors and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H8FNO4 |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
5-(6-fluoropyridin-3-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H8FNO4/c14-11-2-1-7(6-15-11)8-3-9(12(16)17)5-10(4-8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
JELBLHVLLKJSLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
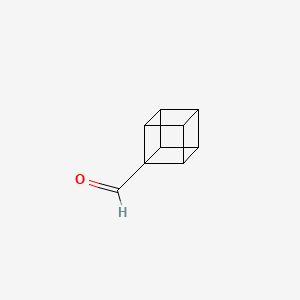
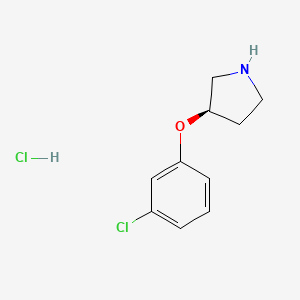

![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)


![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
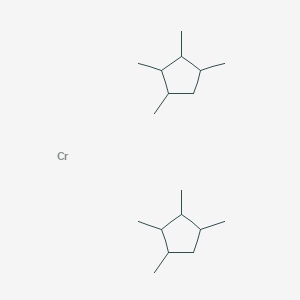

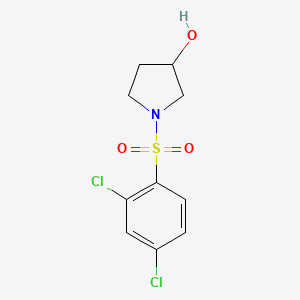
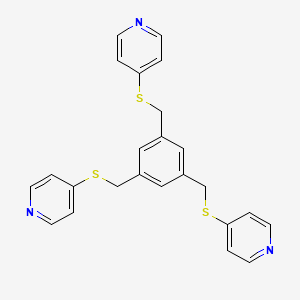

![5-Acetamido-2-[(6-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12511753.png)
